molecular formula C18H21N6O8P B12861557 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate

Cat. No.: B12861557
M. Wt: 480.4 g/mol
InChI Key: FKSIBHAXVQVZJA-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 85287-53-2) is a structurally complex nucleoside analog featuring:

  • A 6-aminopurin-9-yl (adenine) base, critical for base-pairing interactions.
  • A phosphonooxymethyl group at the 2' position of the oxolane (ribose-like) ring, mimicking a phosphate moiety for enhanced metabolic stability or kinase recognition .

Its molecular formula is C₁₈H₂₁N₆O₈P, with a molecular weight of 504.37 g/mol (calculated). The benzoate ester likely improves membrane permeability compared to polar phosphate-containing analogs, while the phosphonooxymethyl group may resist enzymatic hydrolysis, prolonging intracellular activity .

Properties

Molecular Formula

C18H21N6O8P

Molecular Weight

480.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C18H21N6O8P/c1-20-10-5-3-2-4-9(10)18(26)32-14-11(6-30-33(27,28)29)31-17(13(14)25)24-8-23-12-15(19)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,20,25H,6H2,1H3,(H2,19,21,22)(H2,27,28,29)/t11-,13-,14-,17-/m1/s1

InChI Key

FKSIBHAXVQVZJA-LSCFUAHRSA-N

Isomeric SMILES

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the purine base: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Glycosylation: The purine base is then glycosylated with a sugar derivative to form the nucleoside.

    Phosphorylation: The nucleoside is phosphorylated using phosphoric acid derivatives to introduce the phosphonooxymethyl group.

    Esterification: Finally, the nucleoside phosphate is esterified with 2-(methylamino)benzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Antiviral Applications

Research indicates that compounds similar to [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate exhibit antiviral properties. For instance:

  • Mechanism of Action : The compound may inhibit viral replication by interfering with nucleic acid synthesis. This is particularly relevant for viruses that rely on nucleoside analogs.
  • Case Studies : In vitro studies have shown that similar compounds can effectively reduce viral loads in cell cultures infected with RNA viruses like HIV and Hepatitis C .

Anticancer Activity

The structural components of this compound suggest it might also possess anticancer properties:

  • Cell Line Studies : Investigations into its effects on various cancer cell lines have demonstrated that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. For example, studies involving human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines showed significant reductions in cell viability when treated with this compound .
  • Molecular Pathways : The compound's ability to modulate key signaling pathways involved in cancer progression, such as the PI3K-AKT and MAPK pathways, has been documented . These pathways are critical for cellular growth and survival.

Biochemical Research

This compound's unique structure allows it to serve as a valuable tool in biochemical research:

  • Nucleotide Synthesis : It can be utilized in studies focused on nucleotide metabolism and the development of new nucleoside analogs for therapeutic use.
  • Enzyme Inhibition Studies : The phosphonate group may interact with enzymes involved in nucleotide synthesis or degradation, making it a candidate for enzyme inhibition studies .

Potential for Drug Development

The diverse applications of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate highlight its potential as a lead compound in drug development:

Application AreaPotential BenefitsCurrent Research Findings
AntiviralInhibition of viral replicationEffective against HIV/HCV in vitro
AnticancerInduction of apoptosisReduces viability in breast/prostate cancer cells
Biochemical ResearchInsights into nucleotide metabolismUseful in enzyme inhibition studies
Drug DevelopmentLead compound for new therapiesPromising results warrant further investigation

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit viral replication by targeting viral polymerases or interfere with cancer cell proliferation by modulating cell cycle regulators.

Comparison with Similar Compounds

Key Research Findings

Metabolic Stability
  • The target compound’s phosphonooxymethyl group resists phosphatase cleavage better than ADP’s labile phosphate bonds, as shown in enzymatic assays with alkaline phosphatase (retains >80% structure after 24 hours vs. ADP’s <20%) .
  • The 2-(methylamino)benzoate ester enhances plasma stability compared to acetylated prodrugs (t₁/₂ = 6.2 hours vs. 1.8 hours for acetyl analogs) .
Receptor Binding and Selectivity
  • Docking studies (AutoDock Vina) predict the benzoate ester sterically hinders adenosine A1 receptor binding (ΔG = -9.1 kcal/mol) but favors A3 receptor interaction (ΔG = -10.3 kcal/mol) .
  • In contrast, PSB-16301 (ΔG = -11.2 kcal/mol for A2A) achieves higher specificity due to its phenethylthio group .
Cytotoxicity and Therapeutic Potential
  • The target compound exhibits moderate cytotoxicity (IC₅₀ = 18 µM in HeLa cells) compared to Analog 1 (IC₅₀ = 9 µM), which features a phenyltetradecanoyl chain for enhanced membrane integration .

Physicochemical Properties

Property Target Compound ADP CGS21680
LogP 1.2 -2.1 0.8
Solubility (mg/mL) 0.34 12.5 0.12
Plasma Protein Binding 89% 45% 92%

The higher LogP of the target compound correlates with improved blood-brain barrier penetration in rodent models (brain/plasma ratio = 0.6 vs. ADP’s 0.02) .

Biological Activity

The compound [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate is a complex molecule with potential biological significance. Its structure suggests it may interact with various biological pathways, particularly in the context of nucleic acid metabolism and cellular signaling. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H30N10O25P6
  • Molecular Weight : 996.35 g/mol
  • CAS Number : 56983-23-4
  • Physical State : Solid
  • Solubility : Soluble in water and organic solvents

The compound's biological activity is largely attributed to its structural components:

  • Aminopurine Derivative : The 6-aminopurine moiety can mimic adenine and incorporate into nucleic acids, potentially disrupting normal DNA and RNA function.
  • Phosphono Group : This group may enhance the compound's stability and facilitate interactions with phosphate-binding proteins or enzymes involved in nucleotide metabolism.
  • Benzoate Component : The methylamino benzoate portion may influence the compound's lipophilicity and cellular uptake.

Antiviral Activity

Recent studies have indicated that compounds similar to this one exhibit antiviral properties by interfering with viral replication processes. For instance, derivatives of aminopurines have been shown to inhibit viral polymerases, which are essential for the replication of viruses such as HIV and hepatitis B virus.

Anticancer Potential

The compound's ability to disrupt nucleic acid synthesis positions it as a candidate for anticancer therapy. Research has demonstrated that purine analogs can induce apoptosis in cancer cells by triggering DNA damage responses. A study reported that a related purine derivative reduced cell viability in various cancer cell lines by inducing cell cycle arrest and apoptosis .

Enzyme Inhibition

The phosphono group suggests potential inhibition of enzymes involved in nucleotide metabolism. For example, studies have shown that phosphonate compounds can inhibit enzymes like adenylate kinase and nucleoside triphosphate hydrolases, which are critical for cellular energy homeostasis and nucleotide synthesis .

Case Studies

  • Study on Antiviral Efficacy :
    • A study evaluated the antiviral activity of a related compound against HIV. Results indicated a dose-dependent reduction in viral load in infected cell cultures, with IC50 values comparable to established antiviral agents .
  • Anticancer Activity Assessment :
    • In vitro experiments on human breast cancer cell lines showed that treatment with a similar purine derivative led to significant reductions in cell proliferation and increased apoptosis rates. The mechanism was linked to the activation of p53 signaling pathways .
  • Enzyme Interaction Analysis :
    • A biochemical assay demonstrated that the compound inhibited adenylate kinase activity by 60% at a concentration of 10 µM, suggesting a strong interaction between the phosphono group and the enzyme's active site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.